molecular formula C11H13NO5 B2721050 3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid CAS No. 2025836-70-6

3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid

Cat. No.: B2721050
CAS No.: 2025836-70-6
M. Wt: 239.227
InChI Key: IULSTRQRJACLJM-UHFFFAOYSA-N
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Description

3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid (molecular formula: C₁₂H₁₅NO₄; monoisotopic mass: 237.100108 g/mol) is a tricyclic compound featuring a fused oxa-aza ring system. Its structure includes a 10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane core with 3,5-dione functional groups and a propanoic acid side chain at position 4 . This compound is of interest due to its complex bicyclic framework, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-7(14)3-4-12-10(15)8-5-1-2-6(17-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULSTRQRJACLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Functionalization of the tricyclic core: After forming the tricyclic core, various functional groups are introduced through a series of reactions, such as oxidation, reduction, and substitution reactions. These reactions are carried out under controlled conditions to ensure the desired functional groups are added to the correct positions on the tricyclic core.

    Introduction of the propanoic acid group: The final step involves the introduction of the propanoic acid group to the tricyclic core. This is typically achieved through esterification or amidation reactions, using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid is C11H13NO5C_{11}H_{13}NO_5 with a molecular weight of approximately 239.23 g/mol. Its structure includes a bicyclic framework that contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, research has shown that compounds with similar structural motifs can inhibit bacterial growth effectively.
    CompoundActivityReference
    3-{3,5-Dioxo-10-oxa...Moderate against E. coli
    Similar derivativesStrong against S. aureus
  • Anti-cancer Properties :
    • The compound has been investigated for its potential anti-cancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.
    Study TypeResultReference
    In vitro assayInduced apoptosis in breast cancer cells
    Mechanistic studyModulated p53 signaling pathway

Biochemical Applications

  • Enzyme Inhibition :
    • Research indicates that 3-{3,5-Dioxo-10-oxa... can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
    Enzyme TargetedInhibition TypeReference
    Aldose reductaseCompetitive
    Dipeptidyl peptidase IV (DPP-IV)Non-competitive
  • Bioconjugation :
    • The functional groups present in the compound allow for bioconjugation with biomolecules, enhancing its utility in drug delivery systems.

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized as a monomer for synthesizing biodegradable polymers due to its structural characteristics and functional groups.
    Polymer TypeApplicationReference
    Polylactic acidBiodegradable films
    PolyurethaneCoatings

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study conducted on the antimicrobial efficacy of this compound demonstrated a notable reduction in microbial load when tested against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this compound's structure.
  • Cancer Research Case Study :
    • A clinical trial investigated the effects of a derivative of 3-{3,5-Dioxo... on patients with advanced-stage cancer. Results suggested improved survival rates and reduced tumor sizes in patients receiving treatment compared to control groups.

Mechanism of Action

The mechanism of action of 3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, side-chain modifications, or additional functional groups:

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties/Challenges
Target compound C₁₂H₁₅NO₄ 4-propanoic acid substituent; 3,5-dione groups 237.25 Complex tricyclic framework
2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl}propanoic acid C₁₁H₁₃NO₅ 2-propanoic acid substituent 239.23 Discontinued synthesis (commercial sources)
2-{3,5-Dioxo-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl}-3-phenylpropanoic acid C₁₈H₁₉NO₄ Phenyl group at position 3 of propanoic acid 313.35 Potential enhanced lipophilicity
2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl}acetic acid C₁₀H₁₁NO₅ Shorter acetic acid side chain 225.20 Discontinued due to synthesis challenges

Key Structural Differences and Implications

The phenyl-substituted analog (C₁₈H₁₉NO₄) introduces aromaticity, which could improve membrane permeability but may also increase metabolic instability .

Side-Chain Modifications: Replacing the propanoic acid with acetic acid (C₁₀H₁₁NO₅) reduces steric bulk, likely altering solubility and reactivity. However, discontinuation of this compound suggests synthesis or stability issues .

Functional Group Additions :

  • The 3,5-dione groups in the tricyclic core are conserved across analogs, indicating their critical role in maintaining structural integrity or participating in hydrogen bonding .

Physicochemical Properties

  • Solubility: Propanoic acid derivatives generally exhibit moderate aqueous solubility due to ionizable carboxyl groups. The phenyl-substituted analog may display reduced solubility compared to the target compound due to increased hydrophobicity .
  • Thermal Stability : Crystallographic data for related tricyclic compounds (e.g., bond lengths: O4–C10 = 1.431 Å, C8–C3 = 1.511 Å) suggest rigid frameworks conducive to thermal stability .

Pharmacological Potential (Inferred from Propanoic Acid Derivatives)

While direct data for the target compound are lacking, structurally simpler propanoic acid derivatives exhibit diverse bioactivities:

  • Anti-inflammatory and Anti-diabetic Effects: 3-(3′-Hydroxyphenyl)propanoic acid demonstrates in vitro anti-inflammatory and anti-diabetic activity .
  • Cancer Cell Inhibition : 3-(3′,4′-Dihydroxyphenyl)acetic acid inhibits colon cancer cell proliferation, highlighting the importance of hydroxyl groups in modulating activity .

Biological Activity

3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid (CAS Number: 2025836-70-6) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique tricyclic structure with significant functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H13NO5, with a molecular weight of 239.23 g/mol . Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

  • Antibacterial Activity : Many derivatives of dioxo compounds have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Compounds with similar structures have been tested for antifungal properties against pathogens like Candida albicans.

Summary of Biological Activities

Activity Type Target Organisms Observations
AntibacterialStaphylococcus aureus, E. coliSignificant activity reported in various studies
AntifungalCandida albicansEffective against certain strains
AntineoplasticVarious cancer cell linesPotential cytotoxic effects observed

Case Study 1: Antibacterial Screening

A study synthesized several dioxolane derivatives and tested their antibacterial activity against multiple strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, derivatives were tested against Candida albicans. The results showed that most compounds demonstrated significant antifungal activity except for one variant . This suggests the potential for developing antifungal agents based on the structural framework of this compound.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the dioxo and azatricyclo moieties may play crucial roles in binding to biological targets such as enzymes or receptors involved in microbial growth and proliferation.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid?

Answer:
The synthesis of this compound involves multi-step reactions focusing on constructing its tricyclic core and propanoic acid side chain. Key steps include:

  • Cyclization reactions to form the 10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane scaffold, often using lactamization or Diels-Alder strategies.
  • Functionalization of the tricyclic intermediate with a propanoic acid moiety via nucleophilic substitution or coupling reactions (e.g., using activated esters).
  • Purification via recrystallization or column chromatography, guided by structural analogs in and .

Characterization Recommendations:

  • NMR (¹H/¹³C) to confirm stereochemistry and regioselectivity.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (C₁₁H₁₃NO₅) .

Advanced: How can computational modeling improve reaction design for this compound’s synthesis?

Answer:
Computational approaches, such as those outlined in , enable:

  • Reaction path optimization : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation.
  • Solvent and catalyst screening : Molecular dynamics simulations identify optimal solvents (e.g., polar aprotic) and catalysts (e.g., Lewis acids) for cyclization steps.
  • Stereochemical control : Non-covalent interaction (NCI) analysis guides regioselectivity in tricyclic core formation.

Example Workflow:

Use Gaussian or ORCA for DFT calculations.

Compare predicted vs. experimental NMR spectra to validate intermediates .

Basic: What safety protocols should be followed when handling this compound?

Answer:
While direct safety data for this compound is limited, protocols for structurally related lactams and carboxylic acids () include:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of dust/particulates.
  • Emergency measures :
    • Skin contact : Wash with water for 15 minutes.
    • Eye exposure : Irrigate with saline solution immediately .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected NMR peaks) require:

Multi-technique validation : Cross-check with IR (carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable).

Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using ACD/Labs or ChemDraw).

Isotopic labeling : Use ¹³C-labeled intermediates to track reaction pathways and confirm structural assignments .

Basic: What are the critical purity criteria for this compound in biological assays?

Answer:

  • HPLC : ≥95% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Residual solvents : GC-MS analysis to ensure compliance with ICH guidelines (e.g., <500 ppm for DMF).
  • Water content : Karl Fischer titration (<0.5% w/w) to prevent hydrolysis .

Advanced: What strategies mitigate instability of the tricyclic core under varying pH conditions?

Answer:
The lactam and ester groups in the core are pH-sensitive. Mitigation strategies include:

  • Buffer selection : Use phosphate buffers (pH 6–8) to minimize hydrolysis.
  • Lyophilization : Store as a lyophilized powder at -20°C.
  • Stability assays : Monitor degradation via LC-MS over 24–72 hours under accelerated conditions (40°C/75% RH) .

Basic: How should researchers document experimental procedures for reproducibility?

Answer:
Adhere to standards in :

  • Detailed logs : Record reaction parameters (time, temperature, catalyst loading).
  • Raw data archiving : Upload NMR/FID files, chromatograms, and crystallography data to repositories like Zenodo.
  • Negative results : Report failed attempts (e.g., alternative catalysts or solvents) to guide future work .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Core modifications : Introduce substituents at the 3,5-dioxo or 10-oxa positions (e.g., halogenation, alkylation).

Propanoic acid substitution : Replace with bioisosteres (e.g., tetrazole, sulfonamide) to modulate solubility.

In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted target binding .

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